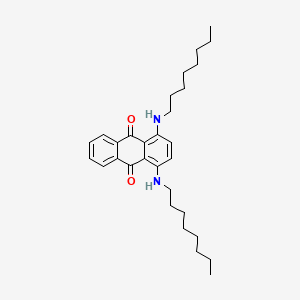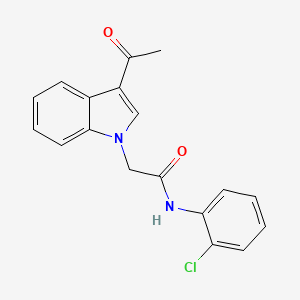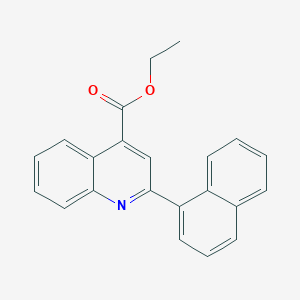![molecular formula C15H13N3O4S B14165634 1H-Pyrrolo[2,3-b]pyridine, 2,3-dimethyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14165634.png)
1H-Pyrrolo[2,3-b]pyridine, 2,3-dimethyl-5-nitro-1-(phenylsulfonyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrolo[2,3-b]pyridine, 2,3-dimethyl-5-nitro-1-(phenylsulfonyl)- is a complex organic compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
准备方法
The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives typically involves multi-step organic reactions. One common method starts with the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes under controlled conditions . The reaction conditions often include specific temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow reactors and automated systems to enhance efficiency and scalability .
化学反应分析
1H-Pyrrolo[2,3-b]pyridine, 2,3-dimethyl-5-nitro-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium methoxide (NaOMe).
科学研究应用
1H-Pyrrolo[2,3-b]pyridine derivatives have significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. They are used as:
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: These compounds have shown potent inhibitory activity against FGFR1, FGFR2, and FGFR3, making them valuable in cancer research and therapy.
Antitumor Agents: Due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells, these compounds are being explored for their potential as antitumor agents.
Chemical Probes: In chemical biology, these compounds are used as probes to study various biological pathways and mechanisms.
作用机制
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine derivatives involves the inhibition of specific molecular targets, such as FGFRs. Upon binding to these receptors, the compounds prevent the activation of downstream signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways. This inhibition leads to reduced cell proliferation, migration, and survival, which are critical processes in cancer progression .
相似化合物的比较
1H-Pyrrolo[2,3-b]pyridine derivatives can be compared with other similar compounds, such as:
7-Azaindole: Another pyrrolopyridine derivative with applications in medicinal chemistry.
5-Nitro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one: Known for its use in various chemical reactions and biological studies.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 2,3-dimethyl-5-nitro-1-(phenylsulfonyl)- lies in its specific structural modifications, which confer distinct biological activities and make it a valuable compound in scientific research and drug development .
属性
分子式 |
C15H13N3O4S |
|---|---|
分子量 |
331.3 g/mol |
IUPAC 名称 |
1-(benzenesulfonyl)-2,3-dimethyl-5-nitropyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C15H13N3O4S/c1-10-11(2)17(23(21,22)13-6-4-3-5-7-13)15-14(10)8-12(9-16-15)18(19)20/h3-9H,1-2H3 |
InChI 键 |
NSDHBXDOZCBACI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(C2=C1C=C(C=N2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


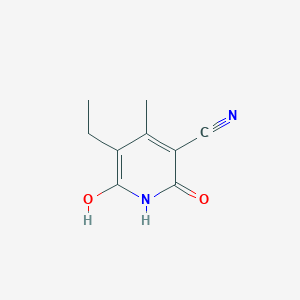

![1-[5-(Cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea](/img/structure/B14165580.png)
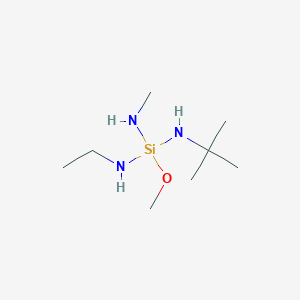

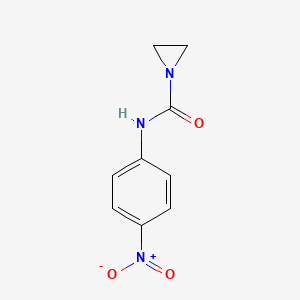
![2-[3-(4-Bromophenyl)-3-oxopropyl]cyclohexanone](/img/structure/B14165598.png)
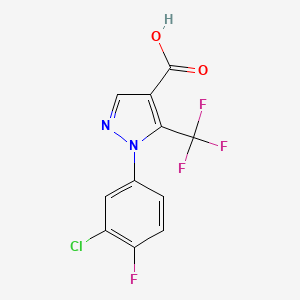
![11H-Indolo[3,2-c]quinolin-9-amine, 3-chloro-N,N-diethyl-8-methoxy-](/img/structure/B14165621.png)

